molecular formula C11H16O B090671 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one CAS No. 18366-35-3

4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one

Cat. No. B090671
CAS RN: 18366-35-3
M. Wt: 164.24 g/mol
InChI Key: KETIMECUIGMKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one, also known as tetrahydrolinalool, is a chemical compound that belongs to the family of terpenes. It is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. However, its potential applications in scientific research have been explored in recent years.

Scientific Research Applications

Tetrahydrolinalool has been shown to have potential applications in scientific research, particularly in the fields of neurology and pharmacology. It has been found to possess neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.

Mechanism Of Action

The mechanism of action of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects
Tetrahydrolinalool has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of antioxidants in the brain, which may help to protect against oxidative stress and neurodegeneration. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may help to reduce pain and inflammation.

Advantages And Limitations For Lab Experiments

Tetrahydrolinalool has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. Additionally, it has been shown to have a number of potential therapeutic applications, which may make it useful in drug development. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and administration route.

Future Directions

There are several potential future directions for research on 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its optimal dose and administration route. Finally, there is a need for more studies on the safety and toxicity of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool, particularly in long-term use.

Synthesis Methods

Tetrahydrolinalool can be synthesized through various methods, including hydrogenation of linalool, reduction of geraniol, and dihydroxylation of myrcene. The most common method is the hydrogenation of linalool, which involves the reaction of linalool with hydrogen gas in the presence of a catalyst such as palladium on carbon.

properties

CAS RN

18366-35-3

Product Name

4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4,4-dimethyl-2,6,7,7a-tetrahydro-1H-inden-5-one

InChI

InChI=1S/C11H16O/c1-11(2)9-5-3-4-8(9)6-7-10(11)12/h5,8H,3-4,6-7H2,1-2H3

InChI Key

KETIMECUIGMKNI-UHFFFAOYSA-N

SMILES

CC1(C(=O)CCC2C1=CCC2)C

Canonical SMILES

CC1(C(=O)CCC2C1=CCC2)C

synonyms

2,6,7,7a-Tetrahydro-4,4-dimethyl-1H-inden-5(4H)-one

Origin of Product

United States

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